2-(1-Methylpiperidin-3-yl)ethanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBVIIKZHRBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482596 | |
| Record name | 2-(1-Methylpiperidin-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53295-72-0 | |
| Record name | 2-(1-Methylpiperidin-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylpiperidin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1 Methylpiperidin 3 Yl Ethanamine and Analogues
Established Synthetic Routes
Established synthetic routes to 2-(1-methylpiperidin-3-yl)ethanamine primarily focus on the conversion of a nitrile precursor. A common and effective strategy involves the reduction of 2-(1-methylpiperidin-3-yl)acetonitrile to the corresponding primary amine. This transformation is a cornerstone of amine synthesis in organic chemistry.
Another viable, albeit less direct, pathway begins with the appropriate 3-substituted piperidine (B6355638) lacking the N-methyl group, i.e., 2-(piperidin-3-yl)ethanamine. The final step would then be the N-methylation of the piperidine nitrogen.
Reaction Conditions and Catalysis
The reduction of the nitrile group in 2-(1-methylpiperidin-3-yl)acetonitrile to a primary amine can be achieved using several powerful reducing agents. One of the most common methods is the use of lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reagent is a potent source of hydride ions and is highly effective for the reduction of nitriles. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the hydride reagent by water or protic solvents.
Alternatively, catalytic hydrogenation offers a milder and often more scalable approach. This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for nitrile reduction include Raney nickel, platinum oxide (Adam's catalyst), or palladium on carbon (Pd/C). The reaction is typically performed in a solvent such as ethanol (B145695) or methanol (B129727) under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to maximize the yield and purity of the desired amine.
For the N-methylation of 2-(piperidin-3-yl)ethanamine, a common method is reductive amination. This involves treating the secondary amine with an excess of formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Precursors and Intermediate Compounds
The key precursor for the most direct established route is 2-(1-methylpiperidin-3-yl)acetonitrile . This nitrile can be synthesized through various methods, one of which could involve the cyanation of a 3-(halomethyl)-1-methylpiperidine or a related derivative.
Another important precursor is 2-(piperidin-3-yl)ethanamine . This compound can be N-methylated in a final step to yield the target molecule. Its synthesis could start from 3-pyridineacetonitrile, which would undergo reduction of the pyridine (B92270) ring to a piperidine, followed by reduction of the nitrile group.
A hypothetical synthetic sequence starting from a commercially available pyridine derivative could be envisioned as follows:
| Step | Reactant | Reagent(s) | Product |
| 1 | 3-Pyridineacetonitrile | H₂, Catalyst (e.g., PtO₂) | 2-(Piperidin-3-yl)acetonitrile |
| 2 | 2-(Piperidin-3-yl)acetonitrile | HCHO, NaBH₃CN | 2-(1-Methylpiperidin-3-yl)acetonitrile |
| 3 | 2-(1-Methylpiperidin-3-yl)acetonitrile | LiAlH₄ or H₂/Catalyst | This compound |
This table represents a plausible synthetic pathway and is for illustrative purposes.
Purification and Isolation Techniques
Following the synthesis, purification of this compound is crucial to remove any unreacted starting materials, byproducts, and residual reagents. Given the basic nature of the product due to the two amine groups, acid-base extraction is a common and effective purification method. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then separated, basified, and the free amine is extracted back into an organic solvent.
Distillation under reduced pressure is another common technique for purifying liquid amines. This method separates compounds based on their boiling points and is effective for removing less volatile impurities.
For solid derivatives or salts of the amine, recrystallization is a powerful purification technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals.
Novel Synthetic Approaches
Research into the synthesis of piperidine derivatives is ongoing, with a focus on developing more efficient, scalable, and stereoselective methods.
Development of Efficient and Scalable Syntheses
Modern synthetic chemistry aims to develop routes that are not only high-yielding but also environmentally benign and cost-effective for large-scale production. For a molecule like this compound, this could involve the development of one-pot procedures that combine multiple synthetic steps without the need for isolating intermediates. For instance, a tandem reaction involving the formation of the piperidine ring followed by side-chain installation could significantly improve efficiency.
The use of flow chemistry, where reactants are continuously pumped through a reactor, is another novel approach that can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Stereoselective Synthesis of this compound Enantiomers
The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective syntheses is of significant interest.
One approach to obtaining enantiomerically pure this compound is through the use of chiral starting materials. For example, a synthesis could begin with an enantiomerically pure precursor that already contains the desired stereochemistry at the 3-position.
Asymmetric catalysis is another powerful tool for stereoselective synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, the hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, using a chiral rhodium or ruthenium catalyst could potentially yield an enantiomerically enriched product.
Finally, chiral resolution can be employed to separate a racemic mixture of the final product into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. mdpi.com Alternatively, chiral chromatography can be used for the separation. mdpi.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally sustainable and efficient processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of greener solvents, catalysts, and alternative energy sources.
One of the primary considerations in green synthesis is the choice of solvent. Traditional organic syntheses often employ volatile and hazardous organic solvents. In contrast, greener alternatives such as water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents (e.g., ethanol, 2-methyltetrahydrofuran) are increasingly being explored. For the synthesis of piperidine derivatives, the use of water as a solvent in reactions like the aza-Diels-Alder reaction or reductive amination can significantly reduce the environmental impact.
Catalysis plays a pivotal role in green chemistry. The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste. For the hydrogenation of pyridine precursors to piperidines, catalysts like platinum or palladium on a solid support (e.g., carbon) are often employed. Biocatalysis, using enzymes, offers a highly selective and environmentally benign approach to synthesizing chiral piperidine derivatives under mild reaction conditions.
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. nih.gov This technique can be applied to various steps in the synthesis of this compound, such as the construction of the piperidine ring or the introduction of substituents.
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is also a key green metric. Synthetic routes with high atom economy, such as cycloaddition reactions, are preferred over multi-step syntheses that generate significant amounts of byproducts.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Greener Solvents | Employing water, ethanol, or 2-methyltetrahydrofuran (B130290) in key synthetic steps. |
| Catalysis | Utilizing recyclable heterogeneous catalysts for hydrogenation or enzymatic resolution. |
| Energy Efficiency | Applying microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. |
Chemical Transformations and Derivatization
The presence of both a primary amine and a tertiary amine within the piperidine ring offers multiple avenues for the chemical transformation and derivatization of this compound. These modifications are essential for modulating the compound's physicochemical properties and biological activity.
The primary amine of the ethanamine side chain is a versatile functional group that can undergo a wide range of chemical reactions.
Acylation: The amine can react with acyl chlorides or anhydrides to form amides. This transformation is often used to introduce a variety of substituents, which can influence the compound's lipophilicity and hydrogen bonding capacity.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common method for N-alkylation.
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds.
Urea and Thiourea Formation: The amine can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These moieties can act as hydrogen bond donors and acceptors, influencing receptor binding.
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary Amine |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |
| Urea Formation | Phenyl isocyanate | Urea |
The piperidine ring itself can be subjected to various chemical modifications, although these are generally more complex than reactions at the side chain amine.
N-Demethylation: The N-methyl group on the piperidine ring can be removed under specific conditions to yield the corresponding secondary amine. This allows for the introduction of different alkyl or functional groups at the nitrogen position.
Ring-Opening Reactions: Under harsh conditions, the piperidine ring can undergo cleavage. However, for derivatization purposes, reactions that maintain the ring integrity are more common.
Introduction of Substituents: While direct functionalization of the piperidine ring's carbon atoms is challenging, it can be achieved through multi-step synthetic sequences starting from functionalized piperidine precursors. For example, a carbonyl group can be introduced at a position alpha to the nitrogen, which can then be used for further derivatization.
The basic nature of the amine groups in this compound allows for the formation of various salts. Salt formation is a common strategy to improve the aqueous solubility, stability, and bioavailability of amine-containing drugs. Common pharmaceutically acceptable acids used for salt formation include hydrochloric acid, sulfuric acid, phosphoric acid, and various organic acids like citric acid and tartaric acid.
Prodrug strategies can also be employed to modify the properties of this compound. nih.gov A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. For primary amines, common prodrug approaches include the formation of amides, carbamates, or imines that are designed to be cleaved under physiological conditions. For instance, an amide prodrug could be designed to be hydrolyzed by amidases in the body, releasing the active parent amine. This can be used to improve membrane permeability or to target the drug to specific tissues.
Pharmacological Investigations of 2 1 Methylpiperidin 3 Yl Ethanamine
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) of a compound describes how its chemical structure correlates with its biological activity. For 2-(1-Methylpiperidin-3-yl)ethanamine, the key structural components that would be investigated are the piperidine (B6355638) ring, the alkylamino side chain, and the methyl group on the piperidine nitrogen.
The nature, size, and position of any additional substituents on the piperidine ring would be critical. For instance, the introduction of hydroxyl, methyl, or other functional groups at various positions (2, 4, 5, or 6) could alter the compound's polarity, lipophilicity, and steric profile. These changes, in turn, would affect how the molecule interacts with its biological target. For example, a hydroxyl group could introduce a hydrogen bond donor/acceptor site, potentially increasing binding affinity to a receptor with a complementary residue. Conversely, a bulky substituent could sterically hinder the optimal binding conformation. The stereochemistry of these substituents would also be a crucial factor, as biological targets are often chiral, leading to different activities for different stereoisomers.
Table 1: Hypothetical Impact of Piperidine Ring Substituents on Biological Activity
| Substituent Position | Type of Substituent | Potential Impact on Activity |
| C2 or C6 | Small alkyl group | May introduce steric hindrance, potentially decreasing activity. |
| C4 | Polar group (e.g., -OH) | Could enhance binding through hydrogen bonding. |
| C5 | Halogen (e.g., -F, -Cl) | May alter electronic properties and metabolic stability. |
The two-carbon (ethyl) chain connecting the piperidine ring to the primary amine is a key linker. Its length and flexibility are critical for positioning the terminal amino group for interaction with a receptor.
Shortening the chain to a single carbon (methylamine) or lengthening it to three or more carbons (propylamine, etc.) would change the distance between the piperidine ring and the amine. This could prevent the molecule from adopting the optimal conformation for binding. The conformational flexibility of the chain, influenced by the two rotatable single bonds, allows the molecule to adopt various shapes. The most stable conformation and the conformation required for receptor binding may not be the same, and the energy required for this change can influence the compound's potency.
The methyl group on the piperidine nitrogen (N-methylation) converts it to a tertiary amine. This has several important consequences:
Basicity: The methyl group increases the basicity (pKa) of the nitrogen compared to its secondary amine counterpart. This affects the degree of protonation at physiological pH, which is crucial for ionic interactions with acidic residues in a receptor binding pocket.
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes, including the blood-brain barrier.
Steric Effects: The methyl group adds steric bulk around the nitrogen, which can influence how the piperidine ring is oriented within a binding site.
Demethylation to the corresponding secondary amine (piperidine-3-ylethanamine) would provide a valuable compound for SAR studies to directly probe the importance of this methyl group.
Replacing the terminal amine of this compound with a hydroxyl group would yield 2-(1-Methylpiperidin-3-yl)ethanol. This seemingly small change would have a profound impact on the compound's pharmacological profile.
The primary amine is basic and likely to be protonated at physiological pH, making it an excellent candidate for forming strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a receptor. In contrast, the hydroxyl group of the ethanol (B145695) derivative is a neutral, polar functional group that can act as a hydrogen bond donor and acceptor. This fundamental difference in chemical properties would likely lead the two compounds to interact with different biological targets or to bind to the same target in a significantly different manner, resulting in altered or abolished activity.
Table 2: Comparison of Functional Groups
| Compound | Functional Group | Key Interaction Type |
| This compound | Primary Amine (-NH2) | Ionic bonding, Hydrogen bonding |
| 2-(1-Methylpiperidin-3-yl)ethanol | Hydroxyl (-OH) | Hydrogen bonding |
In Vitro Pharmacological Assays
In vitro pharmacological assays are essential for characterizing the interaction of a compound with its biological target at a cellular and molecular level.
Based on its structure, this compound is likely to interact with G protein-coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.
To determine its activity, a panel of in vitro assays would be employed:
Receptor Binding Assays: These assays would determine the affinity of the compound for a wide range of GPCRs. This is typically done using radioligand binding assays, where the compound competes with a known radioactive ligand for binding to the receptor. The result is usually expressed as the inhibition constant (Ki), with a lower Ki indicating higher binding affinity.
Functional Assays: Once a binding target is identified, functional assays are used to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).
If this compound were to act as a GPCR agonist, it would trigger a cascade of intracellular signaling events. GPCRs are coupled to heterotrimeric G proteins, which consist of α, β, and γ subunits. Upon receptor activation, the Gα subunit exchanges GDP for GTP and dissociates from the βγ dimer. Both the Gα-GTP and the βγ subunits can then modulate the activity of downstream effector proteins.
Common signaling pathways that would be investigated include:
Adenylate Cyclase Pathway: Activation of Gsα subunits stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, activation of Giα subunits inhibits adenylate cyclase, decreasing cAMP levels.
Phospholipase C Pathway: Activation of Gqα subunits stimulates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C.
Assays measuring the levels of these second messengers (cAMP, intracellular calcium) would be used to elucidate the specific signaling pathway modulated by the compound.
Enzyme Inhibition Kinetics
Enzyme inhibition kinetic studies are performed to characterize how a compound interacts with an enzyme. These experiments determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency, typically expressed as an inhibition constant (Kᵢ) or an IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.govlibretexts.org This analysis involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. nih.gov The data is often visualized using plots like the Michaelis-Menten or Lineweaver-Burk plots to elucidate the mechanism of inhibition. wikipedia.org
No published data was found detailing the enzyme inhibition kinetics of this compound against any specific enzyme. Therefore, its potential targets, potency, and mechanism of enzyme inhibition remain uncharacterized.
Functional Assays in Cell Lines
Functional assays in cell lines are used to determine the effect of a compound on cellular processes, often by measuring its interaction with a specific molecular target, such as a receptor or ion channel. For example, a compound's effect on a G-protein coupled receptor (GPCR) can be assessed by measuring changes in downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium. These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
There are no available studies or data from functional assays in cell lines for this compound. Consequently, its activity at any specific cellular target is unknown.
In Vivo Pharmacological Models
In vivo models use living organisms, typically laboratory animals like rats or mice, to study the systemic effects of a compound. These studies are crucial for understanding how a substance affects complex physiological and behavioral processes.
Behavioral studies in animals are designed to assess the effects of compounds on the central nervous system. Models such as tetrabenazine-induced hypothermia or antagonism of 5-HTP-induced behaviors are used to screen for potential antidepressant or antipsychotic-like activity by examining interactions with monoaminergic systems. For instance, a compound's ability to reverse tetrabenazine-induced effects can suggest monoamine-releasing or reuptake-inhibiting properties.
No research detailing the effects of this compound in any behavioral models, including those mentioned, has been published.
Neurochemical studies, such as in vivo microdialysis, directly measure the concentration of neurotransmitters and their metabolites in specific brain regions of living animals. This technique allows researchers to determine if a compound acts as a monoamine releasing agent or a reuptake inhibitor by measuring changes in extracellular levels of dopamine, serotonin (B10506), and norepinephrine. wikipedia.org
There is no published neurochemical data to indicate whether this compound affects monoamine release or has any other impact on brain neurochemistry.
Animal models of diseases are used to study the pathology of a condition and to test the efficacy of potential new treatments. For Alzheimer's disease, these can include transgenic mice that overexpress proteins involved in amyloid plaque formation or models where dementia-like symptoms are pharmacologically induced. alz.org Compounds are evaluated on their ability to improve cognitive deficits or alter the underlying pathology. nih.govmayoclinic.org
No studies have been conducted or published that evaluate the therapeutic potential or effects of this compound in any animal models of Alzheimer's disease or other neurological disorders.
Pharmacokinetics and Metabolism of 2 1 Methylpiperidin 3 Yl Ethanamine
Absorption and Distribution Studies
Bioavailability
No published studies were found that have determined the bioavailability of 2-(1-Methylpiperidin-3-yl)ethanamine in any species. Data regarding its oral or other routes of administration and the extent to which it reaches systemic circulation are not available.
Tissue Distribution and Blood-Brain Barrier Permeability
There is no available data from in vivo or in vitro studies describing the tissue distribution of this compound. Consequently, information on its accumulation in various organs or its ability to cross the blood-brain barrier is unknown.
Biotransformation Pathways
Enzymatic Metabolism (e.g., Cytochrome P450 interactions)
No studies have been published that identify the specific enzymes involved in the metabolism of this compound. While many nitrogen-containing compounds and piperidine (B6355638) derivatives are known to be substrates for cytochrome P450 (CYP) enzymes, the specific isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) that may metabolize this compound have not been investigated. For instance, studies on the structurally more complex piperidine-type phenothiazine (B1677639) neuroleptic, thioridazine, have shown involvement of CYP1A2, CYP3A4, and CYP2D6 in its metabolism. clinpgx.orgresearchgate.net However, these findings cannot be directly applied to this compound.
Metabolite Identification and Characterization
As there are no studies on the biotransformation of this compound, none of its potential metabolites have been identified or characterized.
Excretion Routes
The routes of elimination of this compound from the body, whether through renal or fecal pathways, have not been documented in the scientific literature.
Data Tables
Due to the absence of experimental data, no data tables can be generated.
Toxicological Assessment and Safety Profiling of 2 1 Methylpiperidin 3 Yl Ethanamine
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental in toxicological screening, providing initial data on the potential for a substance to cause cell damage or death. These assays are conducted on cultured cells and measure various indicators of cell health, such as membrane integrity, metabolic activity, and cell proliferation. Common methods include the MTT assay, which assesses metabolic activity, and the LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.
A hypothetical data table for an in vitro cytotoxicity study on 2-(1-Methylpiperidin-3-yl)ethanamine is presented below to illustrate the type of data generated from such an assay.
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 98.1 | 4.8 |
| 50 | 95.3 | 5.5 |
| 100 | 89.7 | 6.1 |
| 250 | 75.4 | 7.3 |
| 500 | 52.1 | 8.0 |
This table is for illustrative purposes only, as no specific cytotoxicity data for this compound is publicly available.
Acute and Subacute Toxicity Studies
Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single dose or multiple doses given within 24 hours. nih.gov These studies help determine the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population. Subacute toxicity studies, on the other hand, involve repeated administration of the substance over a shorter period, typically 14 to 28 days, to assess the effects of repeated exposure. europa.eu
There is a lack of publicly available data from acute or subacute toxicity studies specifically for this compound. For the parent compound, piperidine (B6355638), the oral LD50 in rats is reported to be 337 mg/kg, and the dermal LD50 in rabbits is 275 mg/kg, indicating significant acute toxicity. fishersci.co.uk While this information provides some context, the toxicological profile of this compound could be significantly different due to its structural modifications.
The following table illustrates the kind of data that would be presented in a report on the acute oral toxicity of a substance, following OECD guidelines.
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observations |
| Rat | Oral | >2000 | N/A | No mortality or significant clinical signs of toxicity observed. |
This table is a hypothetical representation for this compound, as no specific acute toxicity data is available.
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments are crucial for identifying substances that can cause damage to genetic material (DNA and chromosomes), potentially leading to mutations and cancer. nih.gov The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to screen for mutagenic potential. nih.gov The in vitro micronucleus assay is another important test that can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). nih.gov
No specific genotoxicity or mutagenicity data for this compound has been found in the reviewed literature. For the parent compound, piperidine, it has been reported as not being genotoxic in Salmonella typhimurium. nih.gov
A typical summary of results from an Ames test is provided in the table below.
| Salmonella typhimurium Strain | With Metabolic Activation (S9) | Without Metabolic Activation (S9) | Result |
| TA98 | Negative | Negative | Non-mutagenic |
| TA100 | Negative | Negative | Non-mutagenic |
| TA1535 | Negative | Negative | Non-mutagenic |
| TA1537 | Negative | Negative | Non-mutagenic |
This table presents hypothetical results for this compound, as no actual data is publicly available.
Specific Target Organ Toxicity
Specific Target Organ Toxicity (STOT) evaluation aims to identify adverse effects on specific organs following single (STOT-SE) or repeated (STOT-RE) exposure to a substance. nih.gov These assessments involve detailed examination of clinical signs, body weight changes, hematology, clinical biochemistry, and histopathology of various organs.
There is no specific information available in the public domain regarding the potential for this compound to cause specific target organ toxicity. In the absence of such data, a thorough toxicological investigation would be required to identify any potential target organs.
Risk Assessment and Safety Considerations for Research Handling
Given the absence of comprehensive toxicological data for this compound, a cautious approach is warranted when handling this compound in a research setting. The risk assessment should be based on the potential hazards of structurally related compounds and general principles of chemical safety.
Engineering Controls:
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield should be worn.
Hand Protection: Compatible chemical-resistant gloves are essential.
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.
Hygiene Measures:
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
Avoid contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.
Spill and Emergency Procedures:
In case of a spill, evacuate the area and ensure adequate ventilation.
Wear appropriate PPE during cleanup.
Absorb the spill with inert material and place it in a suitable container for disposal.
Storage:
Store in a tightly closed container in a dry and well-ventilated place.
Based on the hazard information for similar piperidine compounds, this compound should be treated as a substance that may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.
Analytical Methodologies for 2 1 Methylpiperidin 3 Yl Ethanamine
Chromatographic Techniques
Chromatography is fundamental for separating 2-(1-Methylpiperidin-3-yl)ethanamine from complex mixtures, allowing for its precise quantification and isolation. The choice of technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. A reversed-phase (RP-HPLC) method is typically suitable for this compound. The separation is achieved based on the compound's polarity, using a nonpolar stationary phase (like C18) and a polar mobile phase.
Developing an RP-HPLC method would involve optimizing several parameters to achieve good resolution and peak shape. impactfactor.org
Typical RP-HPLC Parameters:
Column: A C18 or similar reversed-phase column is commonly used.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.
Detector: A UV detector is often used if the molecule possesses a chromophore, although for a simple aliphatic amine, derivatization might be necessary for sensitive detection. researchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For higher specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. ekb.eg
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
Chiral HPLC methods can also be developed using cellulose-based chiral stationary phases to separate enantiomers of chiral amines. mdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, the analysis of primary amines like this compound by GC can be challenging. labrulez.com These basic compounds tend to interact with active sites on standard columns and injection ports, leading to poor peak shape (tailing) and potential loss of the analyte. labrulez.com
To overcome these issues, specific strategies are employed:
Column Deactivation: Columns must be highly deactivated to minimize interactions. This is often achieved by treating the column with a base. labrulez.com
Specialized Columns: Capillary columns specifically designed for the analysis of volatile amines, such as the Agilent J&W CP-Volamine column, are recommended. researchgate.net These columns have a stationary phase that is resistant to degradation by basic compounds and provides excellent inertness.
Derivatization: The amine can be converted into a less polar, more volatile derivative before analysis. This reduces tailing and improves chromatographic performance.
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) is commonly used for quantification. researchgate.net For identification, a Mass Spectrometer (GC-MS) is used. researchgate.net
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for quantifying compounds in complex biological matrices. nih.gov This technique combines the high-resolution separation of UHPLC with the specific and sensitive detection of tandem mass spectrometry. nih.gov It is particularly well-suited for analyzing trace levels of compounds. rug.nl
The method involves a UHPLC system for rapid separation, followed by a mass spectrometer for detection. nih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. ekb.eg In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored for quantification. This process minimizes interference from other components in the sample matrix. ekb.egnih.gov The development of a UHPLC-MS/MS method allows for rapid analysis times, often under 20 minutes. nih.gov
Table 1: Typical UHPLC-MS/MS Method Parameters
| Parameter | Description |
|---|---|
| Chromatography System | UHPLC |
| Column | Reversed-phase (e.g., C18, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | m/z 143.15 (for [M+H]+) |
| Product Ion(s) | Specific fragments determined by infusion experiments |
Spectroscopic Characterization
Spectroscopic methods are used to elucidate the molecular structure of this compound and to confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net
For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. docbrown.info For instance, protons closer to the electronegative nitrogen atoms would appear at a lower field (higher ppm value). docbrown.info
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₂-NH₂ (Ethanamine) | ~2.7 - 2.9 | Triplet (t) |
| -CH₂-CH₂-NH₂ (Ethanamine) | ~1.4 - 1.6 | Multiplet (m) |
| Piperidine (B6355638) ring protons | ~1.2 - 3.0 | Multiplets (m) |
| N-CH₃ (Methyl group) | ~2.2 - 2.4 | Singlet (s) |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through fragmentation analysis. nist.gov For this compound (Molecular Formula: C₈H₁₈N₂), the monoisotopic mass is 142.147 Da. uni.lu
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. When coupled with a chromatographic technique (like GC-MS or LC-MS), it provides definitive identification of the compound. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule's structure.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 143.15428 |
| [M+Na]⁺ | 165.13622 |
| [M+K]⁺ | 181.11016 |
| [M+NH₄]⁺ | 160.18082 |
| [M-H]⁻ | 141.13972 |
Source: Predicted data from PubChem. uni.lu
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
Infrared (IR) Spectroscopy
The key functional groups and their expected IR absorption regions are:
N-H Stretching: The primary amine group (-NH2) is expected to show two distinct, sharp to medium bands in the 3500-3300 cm⁻¹ region. libretexts.orglibretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com
C-H Stretching: The aliphatic C-H bonds of the piperidine ring and the ethyl chain will produce strong, sharp absorptions in the 3000-2850 cm⁻¹ region. researchgate.net
N-H Bending (Scissoring): Primary amines typically exhibit a medium to strong bending vibration (scissoring) in the range of 1650-1580 cm⁻¹. orgchemboulder.comvscht.cz
C-H Bending: The scissoring and bending vibrations for the CH2 groups of the ring and side chain are expected in the 1475-1440 cm⁻¹ region. researchgate.net
C-N Stretching: The aliphatic C-N stretching vibrations for both the tertiary amine within the ring and the primary amine of the side chain will appear as medium to weak bands in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹. libretexts.orgorgchemboulder.comaip.org
N-H Wagging: A broad, often strong, out-of-plane bending (wagging) band for the primary amine is characteristic and can be observed between 910-665 cm⁻¹. orgchemboulder.com
The table below summarizes the predicted IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium, Sharp |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 | Strong, Sharp |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium - Strong |
| C-H Bend (scissoring/bending) | Aliphatic (CH₂) | 1475 - 1440 | Medium |
| C-N Stretch | Aliphatic Amine (Primary & Tertiary) | 1250 - 1020 | Weak - Medium |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |
Quantitative Analysis in Biological Matrices
The quantitative determination of small molecules like this compound in complex biological matrices, such as plasma, serum, or urine, is critical for various research applications. bioanalysis-zone.com These analyses typically employ advanced chromatographic techniques, most commonly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), due to their high sensitivity and specificity. chromatographyonline.com A crucial aspect of developing a reliable quantitative method is the sample preparation stage, which aims to isolate the analyte from interfering matrix components. nih.gov
Effective sample preparation is essential to remove endogenous substances like proteins and phospholipids (B1166683) that can interfere with analysis and damage analytical instrumentation. nih.govmdpi.com Common techniques applicable to the extraction of this compound from biological fluids include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). ijisrt.comnih.gov
Protein Precipitation (PPT): This is often the simplest and fastest method for sample cleanup. rsc.org It involves adding a water-miscible organic solvent, such as acetonitrile or methanol (B129727), to the plasma or serum sample, typically in a 3:1 ratio. researchgate.netthermofisher.com The solvent denatures and precipitates the majority of proteins. Following centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or subjected to further cleanup. chromatographyonline.comthermofisher.com Acetonitrile is frequently preferred as it tends to precipitate proteins more effectively than methanol. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase (the sample) and an organic solvent. phenomenex.com By adjusting the pH of the aqueous sample, the charge state of an amine compound can be manipulated to enhance its partitioning into the organic layer. For a basic compound like this compound, raising the pH of the sample would deprotonate the amine groups, making the molecule less polar and more soluble in an organic solvent such as ethyl acetate (B1210297) or methyl-tert-butylether (MTBE). rsc.orgscidoc.org This technique can provide cleaner extracts than PPT but is more labor-intensive and requires larger volumes of organic solvents. scidoc.org
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent packed in a cartridge or well plate to isolate analytes from a liquid sample. nih.govyoutube.com For a basic compound, a cation-exchange or a mixed-mode SPE sorbent (combining ion-exchange and reversed-phase retention mechanisms) would be highly effective. mdpi.com The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger solvent. nih.gov SPE can produce very clean extracts and allows for sample concentration, thereby increasing method sensitivity. mdpi.com
A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for its intended purpose. bioanalysis-zone.commoh.gov.bw Validation is performed according to established guidelines, such as those from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). iqvia.comfda.gov Key validation parameters include specificity, sensitivity, accuracy, and precision. youtube.com
Specificity and Selectivity: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites or endogenous compounds. youtube.comkarger.com In LC-MS/MS analysis, specificity is typically demonstrated by analyzing at least six different blank matrix lots and ensuring no significant interfering peaks are present at the retention time of the analyte and its internal standard. ajpsonline.com
Sensitivity: The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. gmp-compliance.org Typically, the analyte response at the LLOQ should be at least five to ten times that of the blank matrix response. ajpsonline.comau.dk For the LLOQ, the accuracy should be within 80-120% of the nominal value, and the precision should not exceed a 20% coefficient of variation (%CV). karger.comgmp-compliance.org
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true nominal value, while precision describes the degree of scatter or reproducibility among repeated measurements. gmp-compliance.org These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days (inter-day) and within the same day (intra-day). nih.gov For a method to be considered valid, the mean accuracy for QC samples should be within ±15% of the nominal values (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ). gmp-compliance.orgau.dkgtfch.org
The following table provides an illustrative example of typical acceptance criteria for a validated bioanalytical LC-MS/MS method.
| Parameter | Concentration Level | Acceptance Criteria |
|---|---|---|
| Accuracy (% Bias) | Low, Mid, High QC | Within ±15% of nominal value |
| LLOQ | Within ±20% of nominal value | |
| Precision (%CV) | Low, Mid, High QC | ≤ 15% |
| LLOQ | ≤ 20% | |
| Specificity | Blank Matrix | No significant interference at the retention time of the analyte or internal standard. |
| Sensitivity (LLOQ) | LLOQ Sample | Analyte signal should be ≥ 5-10 times the signal of a blank sample. |
Computational Chemistry and Molecular Modeling Studies of 2 1 Methylpiperidin 3 Yl Ethanamine
Quantum Chemical Calculations (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of 2-(1-Methylpiperidin-3-yl)ethanamine. These studies can predict various molecular properties such as optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).
DFT studies would typically begin with the optimization of the molecule's geometry to find its most stable conformation. This process involves calculating the potential energy surface of the molecule and identifying the minimum energy structure. Key geometric parameters that can be determined include bond lengths, bond angles, and dihedral angles.
Subsequent calculations can map the molecular electrostatic potential (MEP) onto the electron density surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the primary amine group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms bonded to nitrogen and carbon would exhibit positive potential (electrophilic).
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical hardness.
Table 1: Predicted Quantum Chemical Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | 1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Chemical stability and reactivity |
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Ligand-Protein Interactions and Binding Modes
In a hypothetical docking study, this compound would be docked into the active site of a target protein. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For instance, the primary amine group of this compound could act as a hydrogen bond donor, while the nitrogen atom in the piperidine ring could act as a hydrogen bond acceptor. The ethyl and piperidine ring structures could engage in hydrophobic interactions with nonpolar amino acid residues in the protein's active site.
Prediction of Binding Affinities
Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This score is typically expressed in units of energy (e.g., kcal/mol), with a more negative value indicating a stronger predicted binding affinity. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -7.2 kcal/mol | Indicates a favorable binding interaction. |
| Key Interacting Residues | ASP120, TYR85, LEU150 | Highlights specific amino acids involved in binding. |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a protein target.
Stability of Protein-Ligand Complexes
Following a molecular docking study, an MD simulation can be performed on the predicted protein-ligand complex. This simulation would track the movements of every atom in the system over a period of nanoseconds or even microseconds. The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site.
Conformational Analysis
MD simulations are also powerful tools for exploring the conformational landscape of a molecule. For this compound, simulations can reveal the different shapes (conformations) the molecule can adopt in a solution or when bound to a protein. This analysis can identify the most populated and energetically favorable conformations, which is critical for understanding its biological activity. The flexibility of the ethylamine (B1201723) side chain and the puckering of the piperidine ring are key conformational features that can be investigated.
Table 3: Illustrative Molecular Dynamics Simulation Parameters and Outputs
| Parameter | Value/Description | Purpose |
|---|---|---|
| Simulation Time | 100 ns | To observe the dynamic behavior over a meaningful timescale. |
| RMSD of Ligand | 1.5 Å (average) | To assess the stability of the ligand's position in the binding site. |
| RMSF of Protein Residues | Varies | To identify flexible regions of the protein upon ligand binding. |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgchemmethod.com By developing a robust QSAR model, the activity of new or yet-to-be-synthesized compounds can be predicted, guiding the design of more potent molecules. nih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. mdpi.com For a QSAR study involving this compound and its analogues, descriptors would be calculated from the optimized 2D and 3D structures of the molecules. These descriptors fall into several categories:
Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, such as branching indices and molecular connectivity indices. mdpi.com
Geometrical Descriptors: Derived from the 3D structure, these descriptors relate to the size and shape of the molecule, such as molecular volume and surface area.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe electronic properties like dipole moment, orbital energies (HOMO/LUMO), and electrostatic potential.
Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP) for lipophilicity, molar refractivity (MR) for polarizability, and topological polar surface area (TPSA). mdpi.comchemscene.com
The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the biological activity being studied while avoiding inter-correlation.
Table 1: Representative Molecular Descriptor Classes for QSAR Studies
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular Weight, Atom Count, Bond Count | Molecular formula and composition. |
| Topological | Connectivity Indices, Wiener Index | Atomic connectivity and molecular branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity. |
| Physicochemical | LogP, Molar Refractivity (MR), TPSA | Lipophilicity, polarizability, and polarity. mdpi.com |
Once descriptors are calculated for a set of molecules with known biological activities (the training set), a mathematical model is developed to form the QSAR equation. Common methods for model development include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to biological activity. chemmethod.com
Partial Least Squares (PLS): A technique that is useful when the number of descriptors is large or when they are correlated.
Machine Learning Methods: More advanced nonlinear techniques such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can be employed to capture more complex relationships between structure and activity. sysrevpharm.orgnih.gov
Validation is essential to ensure the model is statistically robust and has predictive power. A QSAR model is rigorously tested through internal validation (e.g., leave-one-out cross-validation) and external validation, where the model's ability to predict the activity of an independent set of compounds (the test set) is evaluated. nih.govmdpi.com A statistically validated model for a series of compounds including this compound would allow for the virtual screening and prioritization of new derivatives with potentially enhanced activity.
In Silico ADME Prediction and Druggability Assessment
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to avoid late-stage failures in drug development. researchgate.net In silico tools provide rapid predictions of these pharmacokinetic properties, offering a preliminary evaluation of a compound's drug-likeness. For this compound, several key physicochemical properties have been computationally predicted.
Computational analysis of this compound provides insight into its potential as a drug candidate. The predicted properties are often evaluated against established guidelines for oral bioavailability, such as Lipinski's Rule of Five. nih.govnih.gov This rule suggests that poor absorption or permeation is more likely when a compound has:
A molecular weight over 500 Da
A logP value over 5
More than 5 hydrogen bond donors
More than 10 hydrogen bond acceptors
Based on its calculated properties, this compound adheres to Lipinski's rules, suggesting a favorable profile for oral bioavailability. chemscene.comuni.lu The Topological Polar Surface Area (TPSA) is another key predictor, with values under 90 Ų often associated with good blood-brain barrier (BBB) penetration. The low TPSA of 29.26 Ų for this compound suggests it may be able to cross the BBB. chemscene.com The low number of rotatable bonds indicates good conformational stability.
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Implication for Druggability | Source(s) |
| Molecular Formula | C₈H₁₈N₂ | - | chemscene.com |
| Molecular Weight | 142.24 g/mol | Well within Lipinski's rule (<500), favors good absorption. | chemscene.com |
| XlogP / LogP | 0.4 / 0.677 | Within Lipinski's rule (<5), indicates balanced solubility. | chemscene.comuni.lu |
| Hydrogen Bond Donors | 1 | Within Lipinski's rule (≤5), favors membrane permeation. | chemscene.com |
| Hydrogen Bond Acceptors | 2 | Within Lipinski's rule (≤10), favors membrane permeation. | chemscene.com |
| Rotatable Bonds | 2 | Low number (≤10 is favorable), suggests good oral bioavailability. | chemscene.com |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | Low value (<90 Ų), suggests potential for BBB penetration. | chemscene.com |
Potential Therapeutic and Research Applications
Central Nervous System Disorders
The piperidine (B6355638) ring is a crucial pharmacophore for agents targeting the central nervous system (CNS). pjps.pk Its derivatives are integral to therapeutically active agents for a range of neurological conditions. pjps.pk The ability of certain piperidine-based structures to penetrate the CNS makes them attractive candidates for drug development in this area. nih.gov
In the pursuit of new antidepressant medications, various heterocyclic compounds are synthesized and evaluated. Research into novel benzothiazole (B30560) derivatives has included the incorporation of piperidine moieties. nih.gov In one study, a series of compounds were synthesized by reacting 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide (B32628) with different piperidine and piperazine (B1678402) derivatives. nih.gov While the study found that derivatives containing a piperazine ring system showed a greater contribution to antidepressant activity, the synthesis and testing of the piperidine-containing analogues underscore the continued interest in this scaffold for developing new CNS agents. nih.gov The investigation of such derivatives is crucial in understanding the structure-activity relationships that govern antidepressant effects. nih.gov
Piperidine and its derivatives have long been recognized for their role in the development of analgesic agents. pjps.pk The structural similarity of the piperidine ring to components of opioid analgesics has made it a key area of research for pain management. pjps.pknih.gov Studies on synthetic quaternary salts of alkyl piperidine have demonstrated varying degrees of analgesic activity when compared to standard drugs like pethidine. pjps.pk This research highlights that even simple modifications to the piperidine structure can significantly influence its pain-relieving properties and duration of action. pjps.pk The ongoing exploration of these derivatives aims to develop new analgesics with potentially improved efficacy. nih.gov
| Compound | Onset of Action | Peak Activity | Notes |
|---|---|---|---|
| Compound 1d | 30 minutes | Sustained up to 3 hours | Activity was significant compared to control and standard. |
| Compound 1e | 30 minutes | 60 to 90 minutes | Showed highly significant analgesia, more potent than standard. |
| Compound 2a | 30 minutes | Remained significant up to 3 hours | Maximum response observed at 30 minutes. |
| Compound 2d | 30 minutes | 120 minutes | Highly potent analgesia observed at peak. |
The development of treatments for migraine has involved targeting specific serotonin (B10506) receptors. Selective 5-HT1F receptor agonists are a class of novel drugs being developed that avoid the cardiovascular effects associated with older migraine therapies like triptans. nih.gov In this area, a series of pyridinylmethylenepiperidine derivatives were designed and synthesized. nih.gov One promising compound from this series, which includes a methyl-piperidine structure, showed potent agonist activity at the 5-HT1F receptor and significantly inhibited markers of migraine in rodent models without causing vasoconstriction. nih.gov This research identifies the piperidine scaffold as a key component in the design of new, potentially safer anti-migraine agents. nih.gov
Antimicrobial Research
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. nih.gov Polyamines and their derivatives, including those with cyclic structures, have been investigated for their ability to combat bacteria and fungi. nih.gov While research may not focus on 2-(1-Methylpiperidin-3-yl)ethanamine specifically, studies on related heterocyclic structures demonstrate the potential of this chemical class. For instance, derivatives of pyrrolidine-2,5-dione, another nitrogen-containing heterocycle, have displayed moderate antimicrobial activities against various bacterial and fungal species. nih.gov Similarly, novel compounds incorporating a piperazine ring have been synthesized and shown to possess antimicrobial activity against Staphylococcus strains. mdpi.com The investigation into these related structures suggests that nitrogen-containing heterocyclic scaffolds, including piperidine, are a viable area for the discovery of new antimicrobial compounds. nih.govnih.gov
Intermediate in Organic Synthesis
In synthetic chemistry, this compound serves as a useful building block or intermediate. Its structure contains two key reactive sites: a primary amine at the end of the ethyl chain and a tertiary amine within the piperidine ring. This bifunctionality allows it to be used in the construction of more complex molecules. Chemical suppliers offer this compound, indicating its utility in research and development for creating a diverse range of chemical entities, including novel pharmaceutical candidates. chemscene.comchemchart.comchemsrc.com Its role as a synthetic intermediate is fundamental to the exploration and development of new chemical compounds with potential biological activities.
Role as a Standard Reference Material in Analytical Chemistry
In analytical chemistry, particularly within the pharmaceutical industry, reference standards are critical for ensuring the quality and reliability of analytical methods. nih.gov A reference standard is a highly purified compound used as a measurement base for calibration, method validation, and quality control. nih.gov Compounds like this compound, with a well-defined chemical structure and properties, can serve as reference materials. uni.lu They are essential in the development and validation of analytical methods for more complex active pharmaceutical ingredients (APIs) that contain the same methyl-piperidine motif. enamine.net Using such a standard allows for accurate identification, quantification, and control of the API and any related impurities, which is a crucial stage in drug development and manufacturing. enamine.net
Future Perspectives and Challenges in 2 1 Methylpiperidin 3 Yl Ethanamine Research
Development of Highly Selective Ligands
The development of highly selective ligands is a cornerstone of modern pharmacology, aiming to minimize off-target effects and enhance therapeutic efficacy. For 2-(1-Methylpiperidin-3-yl)ethanamine, this area represents a significant but currently unaddressed challenge. To date, there is a notable absence of published research detailing the synthesis and evaluation of derivatives of this compound as selective ligands for any specific biological target. Future research would necessitate extensive structure-activity relationship (SAR) studies. These studies would involve systematic modifications of the this compound scaffold to identify key structural motifs responsible for target binding and selectivity. The synthesis of a library of analogues, followed by rigorous in vitro screening against a panel of receptors, enzymes, and ion channels, would be the foundational step in elucidating its pharmacological potential and developing highly selective ligands.
Exploration of Novel Biological Targets
Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. For this compound, its primary biological targets have not been characterized in the scientific literature. The structural features of the molecule, including a substituted piperidine (B6355638) ring and a primary amine, suggest potential interactions with a range of biological macromolecules, such as G-protein coupled receptors (GPCRs), monoamine transporters, or enzymes involved in neurotransmitter metabolism.
Future research should employ a variety of screening methodologies to uncover its biological targets. High-throughput screening (HTS) against diverse target classes could provide initial "hits." Subsequently, more focused approaches, such as affinity chromatography-mass spectrometry or chemical proteomics, could be utilized to isolate and identify specific binding partners from complex biological samples. The validation of these potential targets would then require further pharmacological and genetic studies to confirm their relevance to the compound's activity.
Advanced Computational Modeling Techniques
In silico methods are indispensable tools in modern drug discovery, enabling the prediction of a compound's properties and interactions, thereby guiding experimental work. In the context of this compound, the application of advanced computational modeling is a prospective avenue of research. Currently, there is a lack of published studies that have employed such techniques to investigate this molecule.
Future computational work could involve several key areas. Molecular docking studies could be performed to predict the binding modes of this compound with potential biological targets identified through other means. Molecular dynamics simulations could then be used to assess the stability of these predicted interactions and provide insights into the dynamic behavior of the ligand-target complex. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed as data on analogues become available, which would aid in the design of new derivatives with improved potency and selectivity.
Integration of Omics Data in Pharmacological Studies
The integration of "omics" data (genomics, proteomics, metabolomics, etc.) provides a systems-level understanding of a drug's effects. This holistic approach can reveal novel mechanisms of action, identify biomarkers for efficacy and toxicity, and aid in patient stratification. For this compound, no such integrated omics studies have been reported.
Future pharmacological investigations of this compound would greatly benefit from the incorporation of omics technologies. For instance, transcriptomic analysis of cells or tissues treated with the compound could reveal changes in gene expression that point towards its molecular pathways of action. Proteomic studies could identify alterations in protein expression and post-translational modifications, while metabolomic analyses could uncover changes in endogenous metabolite profiles, providing a functional readout of the compound's effects. The integration of these multi-omics datasets would offer a comprehensive picture of the biological response to this compound.
| Omics Technology | Potential Application in this compound Research |
| Genomics | Identification of genetic variations influencing response to the compound. |
| Transcriptomics | Elucidation of gene expression changes and molecular pathways affected by the compound. |
| Proteomics | Identification of protein expression changes and post-translational modifications. |
| Metabolomics | Analysis of changes in endogenous metabolite profiles to understand functional impact. |
Translation of Research Findings to Clinical Applications
The ultimate goal of pharmacological research is the translation of preclinical findings into clinically effective therapies. For this compound, this remains a distant prospect, as foundational preclinical research is currently absent from the public domain. The pathway to clinical application is fraught with challenges, including demonstrating a clear therapeutic rationale, establishing a favorable safety profile, and developing a robust formulation.
Should future preclinical studies reveal a promising therapeutic potential for this compound or its derivatives, the subsequent translational phase would require a series of well-defined steps. These include comprehensive preclinical toxicology and safety pharmacology studies in relevant animal models, development of a scalable and cost-effective synthesis, and the design of rigorous clinical trials. Overcoming the high attrition rates inherent in drug development would be a significant challenge, necessitating a strong body of preclinical evidence to justify the investment in clinical evaluation.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-(1-Methylpiperidin-3-yl)ethanamine, and how can impurities be identified?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the piperidine ring structure and amine functionality. Compare chemical shifts with analogs like 2-(1-Benzylpiperidin-4-yl)ethanamine (δH ~2.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (CHN) and detect fragmentation patterns indicative of structural motifs.
- Infrared (IR) Spectroscopy: Identify primary amine stretches (N–H) near 3300–3500 cm and piperidine ring vibrations (C–N) at ~1100–1250 cm.
- Impurity Analysis: Use HPLC or GC-MS with reference standards (e.g., unreacted precursors like 1-methylpiperidine-3-carboxaldehyde) to resolve co-eluting species .
Q. What synthetic routes are documented for this compound, and how can yield be optimized?
Answer:
- Reductive Amination: React 1-methylpiperidine-3-carboxaldehyde with ethylenediamine under hydrogenation (H, Pd/C catalyst). Monitor pH to favor primary amine formation.
- Grignard Addition: Use 1-methylpiperidin-3-ylmagnesium bromide with ethylene oxide, followed by hydrolysis and purification via distillation.
- Yield Optimization: Control reaction temperature (20–40°C for reductive amination) and stoichiometry (excess aldehyde). Purity intermediates via column chromatography (silica gel, CHCl/MeOH) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (compound may irritate mucous membranes).
- Storage: Store in a cool (<25°C), dry environment under nitrogen to prevent oxidation.
- Spill Management: Neutralize spills with 5% acetic acid, then absorb with inert material (vermiculite). Dispose as hazardous waste (EPA guidelines) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in different chemical environments?
Answer:
- Computational Setup: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electronic properties. Validate against experimental thermochemical data (e.g., bond dissociation energies) .
- Reactivity Insights: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair (HOMO) may dominate interactions with electrophiles like carbonyl compounds.
- Solvent Effects: Include polarizable continuum models (PCM) to simulate aqueous or non-polar environments. Compare with NMR solvent shifts for validation .
Q. How can researchers resolve contradictions in reported pharmacological data for piperidine-derived amines like this compound?
Answer:
- Assay Standardization: Validate receptor binding assays (e.g., NMDA or σ-1 receptors) using positive controls (e.g., 5-Chloro-2-methyltryptamine for NMDA inhibition) .
- Metabolic Stability Testing: Use liver microsomes to assess CYP450-mediated degradation. Compare half-life (t) across species (e.g., human vs. rat) to explain interspecies variability.
- Data Reconciliation: Apply multivariate analysis to isolate confounding variables (e.g., enantiomeric purity, solvent residues) using techniques like chiral HPLC .
Q. What crystallographic strategies are effective for determining the solid-state structure of this compound derivatives?
Answer:
- Crystal Growth: Use slow evaporation from ethanol/water mixtures. Add seed crystals to enhance lattice formation.
- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Resolve disorder in the piperidine ring using SHELXL’s PART instruction .
- Refinement: Apply anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding networks (e.g., N–H⋯O interactions) with Mercury software .
Q. How can metabolic pathways of this compound be elucidated using isotopic labeling?
Answer:
- Isotope Incorporation: Synthesize C-labeled analogs at the ethylamine chain (e.g., CHCHNH) via reductive amination with C-formaldehyde.
- Mass Spectrometry Tracking: Use LC-MS/MS to detect labeled metabolites (e.g., N-oxidized or β-hydroxylated products). Fragment ion analysis (e.g., m/z 72 → 44 for ethylamine cleavage) confirms metabolic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
